molecular formula C13H8F2O3 B6398959 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid CAS No. 1261903-45-0

4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid

Cat. No.: B6398959
CAS No.: 1261903-45-0
M. Wt: 250.20 g/mol
InChI Key: MVSBDJACHZEBPQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H8F2O3 It is a derivative of benzoic acid, featuring two fluorine atoms and a hydroxyl group attached to the benzene rings

Properties

IUPAC Name

4-fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-2-3-9(12(16)6-8)10-5-7(13(17)18)1-4-11(10)15/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSBDJACHZEBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689414
Record name 4',6-Difluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-45-0
Record name 4',6-Difluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and hydroxyl group play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-hydroxybenzoic acid
  • 3-Fluoro-4-hydroxybenzoic acid
  • 4-Fluoro-2-hydroxybenzoic acid
  • 2-Fluoro-4-hydroxybenzoic acid

Uniqueness

4-Fluoro-3-(4-fluoro-2-hydroxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

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